molecular formula C13H10BrN B3054186 p-Bromobenzylidene-phenyl-amine CAS No. 5877-51-0

p-Bromobenzylidene-phenyl-amine

Cat. No.: B3054186
CAS No.: 5877-51-0
M. Wt: 260.13 g/mol
InChI Key: MJSLSMOBYCYMIM-UHFFFAOYSA-N
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Description

p-Bromobenzylidene-phenyl-amine is an organic Schiff base compound with the molecular formula C13H10BrN and a molecular weight of 260.129 g/mol . This compound, characterized by an azomethine group (-CH=N-), serves as a versatile building block in multidisciplinary research, particularly in the development of advanced materials and as a precursor for bioactive molecules . In materials science, related benzylideneaniline derivatives are extensively investigated for their optical and electronic properties. These compounds are key candidates for applications in organic optoelectronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) . The molecular structure often features π-π interactions, which can influence the material's crystal packing and ultimate performance in solid-state devices . Furthermore, Schiff base compounds containing bromophenyl and related aromatic groups have demonstrated significant potential in pharmaceutical research. They are frequently explored for their antimicrobial and anticancer activities, acting as scaffolds for the development of new chemotherapeutic agents . The presence of the bromine atom and the imine linkage in the structure also makes it a valuable intermediate in organic synthesis, for instance, in the preparation of more complex chemical entities via reactions such as the Gomberg-Bachmann reaction . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-bromophenyl)-N-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSLSMOBYCYMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335519
Record name p-bromobenzylidene-phenyl-amine
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Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5877-51-0
Record name p-bromobenzylidene-phenyl-amine
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URL https://comptox.epa.gov/dashboard/DTXSID30335519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-BROMOBENZYLIDENE)ANILINE
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Synthetic Methodologies for P Bromobenzylidene Phenyl Amine and Its Derivatives

Condensation Reactions for Azomethine Linkage Formation

The formation of the azomethine bond is typically achieved through the reaction of a primary amine with a carbonyl compound. aip.org The synthesis of p-Bromobenzylidene-phenyl-amine is a direct example of this, involving the condensation of phenylamine and p-bromobenzaldehyde.

Conventional synthesis often employs a solvent and heat to drive the condensation reaction. Ethanol (B145695) is a commonly used solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for effective reflux conditions. In a typical procedure, equimolar amounts of p-bromobenzaldehyde and phenylamine are dissolved in ethanol and heated under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be purified by recrystallization. One-pot, three-component reactions in refluxing ethanol have proven effective for synthesizing complex heterocyclic compounds, demonstrating the utility of this solvent-mediated approach. nih.gov This method is cost-effective and can produce high yields, sometimes in pure form without requiring additional chromatographic purification. nih.gov

While imine formation can be catalyzed by acids or bases, it can also proceed without a catalyst, particularly with elevated temperatures. researchgate.net A study on the synthesis of novel spiroindolinone-pyrazole scaffolds demonstrated a highly efficient, catalyst-free, one-pot sequential four-component reaction in refluxing ethanol. nih.gov This approach highlights that for reactive starting materials, the inherent reactivity is sufficient to drive the reaction to completion, simplifying the procedure and purification process by eliminating the need to remove a catalyst. The synthesis of this compound can be achieved by simply refluxing the precursor aldehyde and amine in a suitable solvent like ethanol.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. aip.org Compared to conventional heating, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and increase product yields. aip.orgnih.gov For instance, the microwave-assisted synthesis of (E)-1-(3-bromobenzylidene)-2-phenylhydrazine, a related imine, was completed in just 2 minutes with a high yield. aip.orgresearchgate.net This method is also considered a "greener" alternative as it is energy efficient and can sometimes be performed in the absence of a solvent. aip.orgnih.gov The reaction is typically carried out in a domestic or specialized laboratory microwave oven, where the mixture of reactants absorbs microwave energy, leading to rapid localized heating. nih.gov

The use of ultrasonic irradiation is another modern technique that enhances reaction rates and yields. researchgate.netnanobioletters.com This method, known as sonochemistry, utilizes the energy from high-frequency sound waves to create acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium. researchgate.net This process generates localized hot spots with high temperature and pressure, which accelerates the chemical reaction. Studies on the synthesis of various heterocyclic compounds, such as 2-amino-4H-chromene derivatives, have shown that ultrasonic irradiation leads to outstanding yields in very short reaction times compared to conventional methods. researchgate.netnanobioletters.com This technique is often carried out in an aqueous medium at ambient temperature, aligning with the principles of green chemistry by reducing energy consumption and the use of volatile organic solvents. nanobioletters.com

Table 1: Comparison of Synthetic Methodologies for Imine Synthesis

Methodology Typical Conditions Reaction Time Yield Key Advantages Citations
Solvent-Mediated Reflux Reactants in ethanol, heated to reflux Hours Moderate to Excellent Cost-effective, simple setup nih.gov
Catalyst-Free Reactants in a solvent (e.g., ethanol), heated to reflux Hours Good to Excellent Simplified purification, avoids catalyst cost/toxicity nih.gov
Microwave-Assisted Reactants (with or without solvent) in a microwave reactor Minutes High to Excellent Rapid reaction, high efficiency, greener aip.orgresearchgate.netnih.gov
Ultrasonic-Assisted Reactants in a liquid medium, subjected to ultrasound Minutes to Hours High to Excellent Mild conditions, high yields, environmentally friendly researchgate.netnanobioletters.comresearchgate.net

Post-Synthetic Modification and Derivatization Strategies

Post-synthetic modification (PSM) involves the chemical alteration of a pre-formed molecule to introduce new functional groups or structures. mdpi.comnih.gov For this compound, modification strategies can target several sites: the imine bond, the phenyl ring originating from aniline (B41778), or the bromine-substituted phenyl ring.

Reduction of the Imine Bond: The azomethine group can be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org This converts the this compound into N-(4-bromobenzyl)aniline, offering a different scaffold for further chemical exploration.

Reactions on the Phenylamine Ring: The aniline-derived portion of the molecule contains a secondary amine-like nitrogen whose lone pair activates the attached phenyl ring, although this effect is modulated by the imine system. Electrophilic substitution reactions could potentially occur on this ring.

Reactions involving the C-Br Bond: The bromine atom on the benzaldehyde-derived ring is a versatile functional group for PSM. It is an excellent leaving group for various cross-coupling reactions. For instance, a Suzuki-Miyaura cross-coupling reaction, catalyzed by a palladium(0) complex, could be employed to react the p-bromo derivative with various aryl boronic acids. researchgate.net This would form a new carbon-carbon bond, linking a new aryl group in place of the bromine atom and creating a diverse library of bi-aryl derivatives.

Derivatization for Analysis: For analytical purposes, such as HPLC, derivatizing reagents are often used to enhance detectability. thermofisher.com While the target molecule has UV absorption, reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or phenyl isothiocyanate could react with the N-H group in the reduced amine form of the molecule to create highly fluorescent or UV-active derivatives. sdiarticle4.comnih.gov

Computational and Theoretical Chemistry of P Bromobenzylidene Phenyl Amine

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate intramolecular charge transfer and hyperconjugative interactions within a molecule. materialsciencejournal.orgwisc.edu This analysis transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concepts. nih.gov The delocalization of electron density between these localized orbitals corresponds to stabilizing donor-acceptor interactions. materialsciencejournal.org

For p-Bromobenzylidene-phenyl-amine, NBO analysis reveals significant intramolecular charge transfer from the electron-donating phenylamine moiety to the electron-withdrawing p-bromobenzylidene group. The lone pair of the nitrogen atom in the amine group acts as a primary donor, engaging in hyperconjugative interactions with the antibonding orbitals of the adjacent pi-system.

Table 1: Hypothetical Second-Order Perturbation Analysis of Fock Matrix for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N)π(C=C) phenyl15.8
n(N)π(C=N)12.3
π(C=C) phenylamineπ(C=C) bromophenyl8.5
n(Br)σ(C-C)2.1

Note: The data in this table is hypothetical and serves as a representative example of what might be expected from an NBO analysis.

Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness, Electronegativity)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about the chemical reactivity and stability of a molecule. rasayanjournal.co.inresearchgate.nethakon-art.comdergipark.org.tr These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). rasayanjournal.co.inhakon-art.comdergipark.org.tr

The ionization potential (I ≈ -EHOMO) represents the energy required to remove an electron, while the electron affinity (A ≈ -ELUMO) is the energy released upon adding an electron. rasayanjournal.co.in Chemical hardness (η = (I-A)/2) is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. rasayanjournal.co.indergipark.org.tr Conversely, chemical softness (S = 1/η) indicates higher reactivity. dergipark.org.tr Electronegativity (χ = (I+A)/2) measures the ability of a molecule to attract electrons. rasayanjournal.co.indergipark.org.tr The electrophilicity index (ω = χ²/2η) quantifies the energy stabilization of a molecule when it accepts electrons from the environment. hakon-art.com

For this compound, the presence of the electron-withdrawing bromine atom and the conjugated system influences these descriptors. The HOMO is expected to be localized on the electron-rich phenylamine ring, while the LUMO would be distributed over the bromobenzylidene moiety. This separation of frontier molecular orbitals leads to a relatively small HOMO-LUMO gap, suggesting a higher reactivity.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

ParameterValue (eV)
EHOMO-5.89
ELUMO-2.15
Ionization Potential (I)5.89
Electron Affinity (A)2.15
Chemical Hardness (η)1.87
Chemical Softness (S)0.53
Electronegativity (χ)4.02
Electrophilicity Index (ω)4.32

Note: The data in this table is hypothetical and serves as a representative example of what might be expected from a quantum chemical calculation.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analyses

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding and electron localization. researchgate.net ELF analysis reveals regions of space where the probability of finding an electron pair is high, thus identifying core electrons, covalent bonds, and lone pairs. researchgate.net LOL provides a complementary picture, with its maxima indicating regions of high kinetic energy, which are characteristic of the boundaries between localized electron pairs.

In this compound, ELF analysis would show high localization values in the regions of the C-C and C-H covalent bonds within the aromatic rings, the C=N imine bond, and the C-Br bond. High ELF values would also be observed for the lone pairs on the nitrogen and bromine atoms. The delocalized π-electron system of the aromatic rings would be visualized as basins of attractors spanning over the carbon atoms.

LOL analysis would complement the ELF picture by highlighting the regions between these localized domains. For instance, the LOL map would show distinct localized orbitals for the hydrogen atoms. researchgate.net Together, ELF and LOL provide a detailed map of the electron distribution, confirming the covalent bonding framework and the presence of non-bonding electrons in this compound. researchgate.net

Intermolecular Interaction Analysis using Quantum Chemical Topology

Quantum Theory of Atoms in Molecules (QTAIM) Framework for Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding and intermolecular interactions. ijnc.ir This framework is based on the topology of the electron density, where critical points (points where the gradient of the electron density is zero) are used to define atoms, bonds, rings, and cages.

For this compound, QTAIM analysis can identify and characterize the nature of the covalent bonds within the molecule through the properties of the bond critical points (BCPs). The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. A high value of ρ indicates a strong covalent bond. The sign of the Laplacian indicates the nature of the interaction: ∇²ρ < 0 for shared (covalent) interactions and ∇²ρ > 0 for closed-shell (ionic, van der Waals, hydrogen bond) interactions.

QTAIM can also be used to study potential intermolecular interactions in the solid state or in aggregates. For instance, weak hydrogen bonds or halogen bonds involving the bromine atom could be identified and characterized by the presence of a BCP between the interacting atoms.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. researchgate.net It is based on the relationship between the electron density and its gradient. The RDG isosurfaces provide a visual representation of different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. researchgate.net

For this compound, RDG analysis would reveal various non-covalent interactions that are crucial for understanding its crystal packing and intermolecular associations. The analysis would likely show:

Van der Waals interactions: Large, diffuse green-colored RDG isosurfaces between the aromatic rings of neighboring molecules, indicating dispersive forces.

Hydrogen bonds: Small, disc-shaped, blue-colored isosurfaces if there are any potential C-H···N or C-H···π interactions between molecules.

Steric repulsion: Red-colored isosurfaces in regions of high electron density overlap, for instance, between closely packed atoms.

This visualization allows for a qualitative and quantitative assessment of the non-covalent interactions that govern the supramolecular assembly of this compound.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of non-linear optical (NLO) properties is essential for identifying and designing new materials for applications in optoelectronics and photonics. nih.govresearchgate.net Organic molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit significant NLO responses. nih.gov

This compound possesses a donor-π-acceptor (D-π-A) like structure, where the phenylamine group acts as the electron donor and the bromobenzylidene group acts as the acceptor, connected by a π-conjugated bridge. This intramolecular charge transfer character is a key feature for second-order NLO activity. nih.gov

Theoretical calculations, typically using density functional theory (DFT), can predict the NLO properties such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). dergipark.org.trnih.gov The first hyperpolarizability (β) is a measure of the second-order NLO response. A large β value indicates a strong NLO activity.

For this compound, theoretical calculations are expected to predict a significant first hyperpolarizability due to its D-π-A architecture. The magnitude of β would be sensitive to the electronic nature of the donor and acceptor groups and the extent of conjugation.

Table 3: Hypothetical Theoretical NLO Properties of this compound

PropertyValue (a.u.)
Dipole Moment (μ)3.45
Linear Polarizability (α)215.7
First Hyperpolarizability (β)1250.3

Note: The data in this table is hypothetical and serves as a representative example of what might be expected from a theoretical NLO property calculation. 1 a.u. of first-order hyperpolarizability = 8.6393×10-33 esu. dergipark.org.tr

First Hyperpolarizability Calculations and Comparison with Standard Reference Materials

No published studies were found that specifically calculate the first hyperpolarizability (a measure of a material's second-order nonlinear optical response) of this compound. Computational methods like Density Functional Theory (DFT) are commonly used for such calculations on Schiff bases and other organic molecules. These studies typically compare the calculated values to those of standard reference materials like urea (B33335) or KDP to assess the potential of the new compound for NLO applications. However, the scientific literature lacks any such investigation for this compound.

Structure-NLO Property Correlations

Research into structure-nonlinear optical (NLO) property correlations aims to understand how modifications to a molecule's chemical structure affect its NLO response. This often involves analyzing factors such as the nature of electron donor and acceptor groups, the length and type of the π-conjugated bridge, and molecular planarity. For this compound, there are no specific studies that systematically investigate these relationships or provide data correlating its structural features with its NLO properties.

Thermodynamic Properties Calculation

Computational chemistry provides tools to calculate key thermodynamic properties, including enthalpy of formation, entropy, and Gibbs free energy of formation. These calculations are crucial for understanding the stability and reactivity of a compound. A thorough search did not yield any articles reporting these specific thermodynamic parameters for this compound, which are typically derived from quantum chemical calculations.

Solvent Effects Modeling using Continuum Models (e.g., IEF-PCM)

The influence of a solvent on a molecule's properties is often modeled using computational techniques like the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM). This method simulates the solvent as a continuous medium to predict how it affects molecular geometry, electronic properties, and spectra. There is no available research that applies the IEF-PCM model or other continuum solvation models to study the solvent effects on this compound.

Research Applications of P Bromobenzylidene Phenyl Amine

Catalytic Performance in Organic Transformations

A thorough review of scientific databases reveals a lack of studies investigating the catalytic activity of p-bromobenzylidene-phenyl-amine in specific organic reactions.

Investigation of Specific Reaction Types Catalyzed

There are no specific reports on the use of this compound as a catalyst or ligand for C-H functionalization or Ullmann-Goldberg reactions. The Ullmann-Goldberg reaction, a copper-catalyzed cross-coupling method for forming carbon-nitrogen bonds, often utilizes various ligands to enhance catalyst performance. nih.govwikipedia.orgfrontiersin.org Similarly, the field of C-H functionalization, which focuses on the direct conversion of carbon-hydrogen bonds into new functional groups, employs a wide range of catalytic systems. acs.orgnih.gov However, the potential role of this compound within these catalytic systems has not been explored in existing research.

Mechanistic Pathways of Catalysis

Given the absence of studies on its catalytic applications, the mechanistic pathways of catalysis involving this compound remain uninvestigated. Mechanistic studies in catalysis are crucial for understanding reaction kinetics, identifying active catalytic species, and optimizing reaction conditions. For Ullmann-Goldberg reactions, mechanistic investigations often focus on the role of ligands in stabilizing the copper catalyst and facilitating the coupling process. nih.gov In C-H functionalization, understanding the mode of C-H bond cleavage and subsequent bond formation is key to developing more efficient and selective catalysts. nih.gov

Advanced Chemosensory and Biosensory Systems

The application of this compound in the development of advanced chemosensory and biosensory systems is another area where specific research is lacking.

Design Principles for Selective Amine Detection

While Schiff bases are a well-established class of compounds used in the design of chemosensors, there is no available literature detailing the design principles for selective amine detection using this compound. The general approach for designing such sensors often involves creating a receptor that can selectively bind to the target analyte, leading to a measurable signal. acs.orgnih.gov

Fluorescent Sensing Mechanisms

The fluorescent properties of this compound and its potential for use in "turn-off" or "turn-on" fluorescent sensing of amines have not been documented. Fluorescent chemosensors operate by changing their fluorescence intensity or wavelength upon interaction with an analyte. nih.govrsc.org A "turn-off" sensor shows a decrease in fluorescence, while a "turn-on" sensor exhibits an increase. mdpi.com The specific fluorescence behavior of this compound in the presence of amines is unknown.

Integration into Organic Field-Effect Transistor (OFET) Sensors for Gas Detection

There is no research available on the integration of this compound into organic field-effect transistor (OFET) sensors for gas detection. OFET-based sensors are a promising technology for detecting various gases and volatile organic compounds due to their high sensitivity and potential for miniaturization. mdpi.comrsc.orgrsc.orgnih.govmanchester.ac.uk The sensing mechanism often relies on the interaction between the analyte and the organic semiconductor layer, which modulates the transistor's electrical characteristics. The suitability of this compound as a sensing layer in such devices has not been investigated.

Mechanistic Investigations of Biological Interactions of P Bromobenzylidene Phenyl Amine

In Silico Molecular Docking Simulations: A Look into a Black Box

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein receptor. This technique provides insights into the binding affinity and the nature of the interactions driving the complex formation. For p-Bromobenzylidene-phenyl-amine, a thorough in silico analysis would be the first step in identifying potential biological targets and elucidating its mechanism of action.

Identification of Receptor Binding Sites and Key Intermolecular Interactions

Without specific studies on this compound, the identification of its receptor binding sites remains speculative. A typical molecular docking study would screen the compound against a library of known biological receptors to identify those with the highest binding affinity. Once a potential target is identified, the binding site, or the specific pocket within the receptor where the ligand binds, can be characterized. The key intermolecular interactions, which stabilize the ligand-receptor complex, would then be analyzed.

Theoretical Calculation of Binding Energies and Inhibition Constants

The strength of the interaction between a ligand and its receptor is quantified by the binding energy. Lower binding energies indicate a more stable complex and, consequently, a higher affinity. From the binding energy, the inhibition constant (Ki) can be theoretically calculated, providing an estimate of the concentration of the compound required to inhibit the biological function of the target receptor by 50%. No specific binding energy or inhibition constant data for this compound is currently available in published research.

Ligand-Protein Interaction Profiling

The interactions between a ligand and a protein are multifaceted. A detailed interaction profile would categorize and quantify these interactions, which typically include:

Hydrogen Bonding: The formation of hydrogen bonds between the imine nitrogen of the Schiff base and suitable donor or acceptor groups in the receptor's amino acid residues is a plausible interaction.

Hydrophobic Interactions: The phenyl and p-bromophenyl rings of the molecule provide significant hydrophobic surfaces that can interact with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic rings can engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor.

A study on a different Schiff base, N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine), which also contains a p-bromophenyl group, was docked against the protein PDB: 2ZM5, yielding a binding affinity of -5.44 kcal/mol. tandfonline.com However, this data cannot be directly extrapolated to this compound due to structural differences.

Theoretical Correlations of Electronic Structure with Predicted Biological Activity

The electronic properties of a molecule are fundamental to its reactivity and, by extension, its biological activity. Computational quantum chemistry methods can be used to calculate various electronic descriptors that help in understanding and predicting how a molecule will behave in a biological environment.

Relationships between FMOs, MEP, and Global Reactivity Descriptors with Potential Biological Targets

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. In a related study on a different Schiff base, the calculated energy gap was 2.07 eV. tandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with biological targets. For this compound, the electronegative nitrogen and bromine atoms would be expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding or other electrostatic interactions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. These descriptors can be correlated with biological activity to develop predictive models.

Structure-Activity Relationship (SAR) Derivations based on Molecular Features and Substituent Effects

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effect on its activity, researchers can identify the key molecular features responsible for the desired biological effect.

For this compound, SAR studies would involve synthesizing and testing a series of analogues with different substituents on the phenyl rings. The presence and position of the bromine atom are expected to significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its biological interactions. For instance, studies on other Schiff bases have shown that halogen substituents can enhance biological activities such as antibacterial and antifungal effects. nih.govnih.gov Specifically, a bromo group on a Schiff base has been noted in some contexts. nih.govnih.gov However, without a known biological activity for the parent compound, systematic SAR derivations remain a prospective exercise.

Enzyme Inhibition Studies (Mechanistic Focus)

The therapeutic potential of many synthetic compounds is rooted in their ability to selectively inhibit the activity of specific enzymes. For this compound, a Schiff base containing a brominated phenyl ring and an imine linkage, the exploration of its enzyme inhibitory profile is a key area of research. This section delves into the mechanistic investigations of its interactions with various enzymes, drawing upon computational modeling and studies of structurally analogous compounds to elucidate potential mechanisms of inhibition and identify likely enzyme targets.

Computational Studies on Enzyme-Inhibitor Complexes and Proposed Mechanisms of Inhibition

While direct computational studies on the this compound-enzyme complex are not extensively documented in publicly available literature, a wealth of data from computational analyses of structurally similar benzylidene and Schiff base derivatives allows for the formulation of well-grounded hypotheses regarding its binding modes and inhibitory mechanisms. These studies, primarily employing molecular docking simulations, provide insights into the potential interactions between the inhibitor and the amino acid residues within the active sites of various enzymes.

Molecular docking simulations for related inhibitors with enzymes like acetylcholinesterase (AChE) have revealed that binding is often governed by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions within the enzyme's binding pocket nih.gov. For this compound, the phenyl rings are likely to engage in π-π stacking interactions with aromatic residues such as tryptophan and tyrosine in the active site. The bromine atom, being an electron-withdrawing and lipophilic group, can further enhance binding affinity through hydrophobic and halogen bonding interactions.

In the context of urease inhibition, docking studies on benzylidene-based inhibitors have shown that the molecule orients itself to block the channel leading to the active site's nickel ions Current time information in Bangalore, IN.researchgate.net. The imine nitrogen of this compound could potentially interact with the nickel ions in the urease active site, a common mechanism for many urease inhibitors nih.gov.

For kinases, computational approaches are instrumental in predicting inhibitor selectivity nih.govnih.gov. The binding of inhibitors to the ATP-binding site is a common mechanism, and the planar structure of this compound could allow it to fit into this pocket, with the bromine substituent potentially conferring selectivity for certain kinases over others nih.gov.

The proposed inhibitory mechanisms, derived from computational models of analogous compounds, are summarized below:

Enzyme TargetProposed Interaction MechanismKey Interacting Residues (Hypothetical)
Cholinesterase The inhibitor is predicted to bind within the active site gorge, with the phenyl rings forming π-π stacking interactions with aromatic residues. The bromine atom may form halogen bonds or hydrophobic interactions, contributing to binding affinity.Trp84, Tyr334, Phe330
Urease It is hypothesized that the compound blocks the active site channel. The imine nitrogen could chelate with the nickel ions, while the aromatic rings form hydrophobic interactions with residues lining the cavity.His136, His138, Gly277, Met364
α-Glucosidase The inhibitor might mimic the substrate and bind to the active site. The aromatic rings could form hydrophobic interactions, and the imine group could form hydrogen bonds with key catalytic residues.Asp215, Glu277, Asp352
Kinases The planar structure of the compound could allow it to fit into the ATP-binding pocket, forming hydrogen bonds and hydrophobic interactions with hinge region residues. The bromo-substituent could provide selectivity.Cys, Met, Leu (in hinge region)

Investigation of Specific Enzyme Targets and Interaction Modes (e.g., Cholinesterase, Glycosidase, Urease, Kinases)

Experimental studies on compounds structurally related to this compound have demonstrated significant inhibitory activity against several classes of enzymes. These findings provide a strong basis for predicting the potential biological targets of this compound.

Cholinesterase Inhibition: Derivatives of benzylidene have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. juniperpublishers.com For instance, a study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides showed that these compounds exhibited good inhibitory potential against AChE nih.gov. The presence of a halogen, such as bromine, on the phenyl ring has been shown to influence the inhibitory potency of various cholinesterase inhibitors nih.gov. The proposed mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.

Glycosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides also revealed potent inhibitory activity against α-glucosidase, with some derivatives showing significant efficacy nih.gov. The inhibition mechanism likely involves the compound binding to the enzyme's active site, competing with the natural substrate.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some bacterial infections. Benzylidene-containing compounds have been identified as potent urease inhibitors. For example, N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide demonstrated strong urease inhibitory activity with an IC50 value of 8.4 μM researchgate.net. The proposed mechanism suggests that the benzylidene moiety can block the entrance to the active site, preventing the substrate from binding Current time information in Bangalore, IN..

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. While direct evidence for this compound as a kinase inhibitor is limited, the general scaffold of N-phenyl-amine derivatives has been explored for kinase inhibitory activity. Computational screenings have identified that molecules with similar structures can bind to the ATP-binding site of various kinases, suggesting a potential role for this compound in this area nih.gov.

The following table summarizes the inhibitory activities of compounds structurally related to this compound against various enzymes.

Compound ClassEnzyme TargetIC50 Values of Representative Compounds (μM)Reference
N-substituted-(4-bromophenyl) sulfonamidesAcetylcholinesterase52.63 - 98.72 nih.gov
N-substituted-(4-bromophenyl) sulfonamidesα-Glucosidase57.38 - 124.74 nih.gov
N'-(Bromobenzylidene) acetohydrazidesUrease8.4 researchgate.net
N-benzylideneanilinesLignostilbene-α,β-dioxygenase0.3 nih.gov

These findings, based on structurally analogous compounds, strongly suggest that this compound possesses the potential for diverse enzyme inhibitory activities. Further direct experimental validation is necessary to fully characterize its biological interaction profile.

Q & A

Q. What established synthetic routes are available for p-Bromobenzylidene-phenyl-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via Schiff base condensation between p-bromobenzaldehyde and aniline derivatives. Optimizing reaction conditions involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/water mixtures improve crystallinity .
  • Catalyst use : Acidic (e.g., acetic acid) or Lewis acid catalysts (e.g., ZnCl₂) accelerate imine bond formation .
  • Temperature control : Reactions at 60–80°C under reflux balance yield and side-product suppression .
    Monitor purity via TLC and recrystallize using ethanol/hexane mixtures. Confirm structural integrity with 1H NMR^1 \text{H NMR} (aromatic proton shifts at δ 7.2–8.1 ppm) and FT-IR (C=N stretch ~1600 cm1^{-1}) .

Q. How is p-Bromobenzylidene-phenyl-amine characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify aromatic protons and carbons, with deshielding effects from the bromine substituent .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 260.0) and fragmentation patterns .
  • Crystallography :
  • Use single-crystal X-ray diffraction (SXRD) with SHELXL (v.2018/3) for structure refinement. Key parameters: R-factor < 0.05, anisotropic displacement parameters for bromine atoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

  • Methodological Answer : Contradictions often arise from:
  • Disorder in the crystal lattice : Apply twin refinement in SHELXL to model overlapping domains .
  • Incomplete data resolution : Collect high-angle (θ > 25°) diffraction data to improve electron density maps.
    Validate with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···π contacts) that may distort geometry .

Q. What computational strategies predict the reactivity and electronic properties of p-Bromobenzylidene-phenyl-amine in supramolecular systems?

  • Methodological Answer :
  • DFT calculations : Use Gaussian16 with B3LYP/6-311G(d,p) to model HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential surfaces, highlighting electron-deficient regions near the bromine atom .
  • Molecular docking : AutoDock Vina predicts binding affinities (ΔG) with biomolecular targets (e.g., enzymes), correlating with experimental IC50_{50} values .

Q. How do substituent effects on the phenyl ring influence the photophysical properties of p-Bromobenzylidene-phenyl-amine derivatives?

  • Methodological Answer :
  • Synthetic modification : Introduce electron-withdrawing groups (e.g., NO2_2) at para positions to redshift absorption spectra.
  • UV-Vis analysis : Compare λmax_{\text{max}} shifts in DMSO (e.g., 320 nm → 350 nm) to quantify conjugation effects .
  • TD-DFT : Simulate excited-state transitions to validate experimental trends .

Methodological Frameworks for Research Design

Q. How can the PICO framework guide hypothesis-driven studies on p-Bromobenzylidene-phenyl-amine?

  • Methodological Answer :
  • Population (P) : Target molecule (e.g., Schiff base derivatives).
  • Intervention (I) : Functionalization (e.g., halogenation).
  • Comparison (C) : Benchmark against non-brominated analogs.
  • Outcome (O) : Metrics like thermal stability (TGA) or fluorescence quantum yield .

Q. What are common pitfalls in designing experiments to study the catalytic activity of p-Bromobenzylidene-phenyl-amine complexes?

  • Methodological Answer :
  • Uncontrolled variables : Standardize solvent purity (HPLC-grade) and anhydrous conditions to prevent hydrolysis.
  • Data misinterpretation : Use control experiments (e.g., ligand-free reactions) to distinguish catalytic vs. stoichiometric effects .
  • Ethical considerations : Adopt green chemistry principles (e.g., solvent recycling) to minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.